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Compound of Interest

Compound Name: Acetaldehyde, phenylhydrazone

Cat. No.: B1619737

This guide provides a comprehensive analysis of the spectroscopic data of acetaldehyde
phenylhydrazone, a molecule of significant chemical interest due to its structural features and
the presence of E/Z isomerism. This document is intended for researchers, scientists, and
professionals in drug development who require a deep understanding of the characterization of
this and similar chemical entities.

Introduction: The Enigmatic Nature of Acetaldehyde
Phenylhydrazone

Acetaldehyde phenylhydrazone (CsHioN2z) is a condensation product of acetaldehyde and
phenylhydrazine.[1][2] With a molecular weight of approximately 134.18 g/mol , this compound
presents a fascinating case study in stereocisomerism and its impact on physicochemical
properties and spectroscopic signatures.[2] The molecule exists as two geometric isomers, (E)-
and (2)-acetaldehyde phenylhydrazone, arising from the restricted rotation around the carbon-
nitrogen double bond. This isomerism is a critical factor in its analysis, as the spatial
arrangement of the substituents significantly influences the spectroscopic output, particularly in
Nuclear Magnetic Resonance (NMR).[1]

The solid forms of acetaldehyde phenylhydrazone have been a subject of study for over a
century, with early reports noting vastly different melting points for what appeared to be the
same compound. Modern instrumental analysis has revealed that while different solid forms
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exhibit identical IR and solid-state NMR spectra, the melt consists of a mixture of E and Z
isomers.[1] The ratio of these isomers in the liquid phase is influenced by trace amounts of acid
or base, which explains the historical discrepancies in melting point observations.[1] A thorough
understanding of the spectroscopic data is therefore essential for the unambiguous
identification and characterization of acetaldehyde phenylhydrazone in its various forms.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of acetaldehyde phenylhydrazone provides
valuable information about its molecular weight and fragmentation pattern, aiding in its
structural elucidation. The mass spectrum is available through the NIST WebBook.[3]

Key Fragmentation Patterns

The mass spectrum of acetaldehyde phenylhydrazone is characterized by a prominent
molecular ion peak and several key fragment ions. The fragmentation pathways are influenced
by the stability of the resulting ions and neutral species.

Proposed Fragment

m/z Formula Significance
lon
134 [M]*+ [CsH10N2]* Molecular lon
Loss of a methyl
119 [M - CHs]* [C7H7N2]* )
radical
93 [CeHsNH2]* [CeHsNH2]* Aniline radical cation
Phenylnitrene radical
92 [CeHsN]* [CeHsN]* ]
cation
77 [CeHs]+ [CeHs]+ Phenyl cation
Cyclopentadienyl
65 [CsHs]* [CsHs]* y_ P Y
cation

Data interpreted from the NIST Mass Spectrum of Acetaldehyde, phenylhydrazone.[3]

Proposed Fragmentation Pathway

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubs.acs.org/doi/10.1021/acs.cgd.8b01459
https://pubs.acs.org/doi/10.1021/acs.cgd.8b01459
https://webbook.nist.gov/cgi/cbook.cgi?ID=C935079&Mask=200
https://www.benchchem.com/product/b1619737?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C935079&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The fragmentation of the molecular ion can be rationalized through several key bond
cleavages, as depicted in the following diagram.

Rearrangement [CeHsNH2]+ b [CeHsN]*+ R [CeHs]* R [CsHs]*
He (rearrangement) —| miz = 92 N —> miz =77 HCN miz = 65
W
m/z =134 |
. [C7H7N2]*
cHe

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation pathway for acetaldehyde phenylhydrazone.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a
molecule. For acetaldehyde phenylhydrazone, the key characteristic absorptions are
associated with the N-H, C-H, C=N, and aromatic C=C bonds. Notably, different solid forms of
acetaldehyde phenylhydrazone with varying melting points show identical IR spectra, indicating
they have the same crystal structure.[1]

Characteristic IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for
acetaldehyde phenylhydrazone, based on data for similar phenylhydrazone compounds.[4]

Frequency Range (cm™1) Vibrational Mode Functional Group
3500 - 3180 N-H stretch Hydrazone

3100 - 3000 C-H stretch Aromatic

2970 - 2850 C-H stretch Aliphatic (CHs)
1690 - 1590 C=N stretch Imine

1600 - 1450 C=C stretch Aromatic Ring
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of
acetaldehyde phenylhydrazone, particularly for distinguishing between the E and Z isomers.
The chemical environment of the protons and carbons is highly sensitive to the stereochemistry
around the C=N double bond.

E/Z Isomerism and its Effect on NMR Spectra

The E and Z isomers of acetaldehyde phenylhydrazone are in equilibrium in solution and in the
melt.[1] This equilibrium can be influenced by factors such as solvent and temperature. The
presence of both isomers in a sample will result in two sets of signals in the NMR spectra, with
the relative integration of the signals corresponding to the isomeric ratio. The most significant
differences in chemical shifts between the two isomers are typically observed for the
substituents on the C=N double bond.[1]
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© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exp!oratgry

Check Availability & Pricing

Reactant Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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